

Introduction: The Strategic Value of a Fluorinated Vinylpyridine Building Block

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Compound of Interest

Compound Name: *5-Ethenyl-2-fluoro-pyridine*

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In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are indispensable tools. The strategic incorporation of fluorine into a drug candidate can profoundly influence its metabolic stability, binding affinity, lipophilicity, and pKa, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.^{[1][2][3]} 5-Vinyl-2-fluoropyridine is a bifunctional building block of significant interest, merging the advantageous electronic properties of a 2-fluoropyridine ring with the versatile reactivity of a vinyl group.

The 2-fluoropyridine moiety serves as an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, while the vinyl group is amenable to a wide array of transformations, including polymerization, cross-coupling reactions, and electrophilic additions. This dual reactivity makes 5-vinyl-2-fluoropyridine a valuable synthon for constructing complex molecular architectures, particularly in the development of novel therapeutics.^{[1][4]} This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, and handling, offering a foundational resource for its effective application in research and development.

Molecular and Structural Data

A precise understanding of a molecule's fundamental structure is the bedrock of all subsequent chemical and physical analysis.

- Chemical Name: 5-Vinyl-2-fluoropyridine
- Synonyms: 2-Fluoro-5-vinylpyridine

- Molecular Formula: C₇H₆FN
- Molecular Weight: 123.13 g/mol [\[5\]](#)
- Chemical Structure:

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental conditions, from reaction setups to purification and formulation. While extensive experimental data for 5-vinyl-2-fluoropyridine is not widely published, we can infer its likely properties based on well-characterized structural analogs such as 2-fluoropyridine, 2-vinylpyridine, and other substituted pyridines.

Property	Estimated/Reported Value	Rationale and Comparative Analysis
Appearance	Colorless to pale yellow liquid	Similar to related simple pyridines like 2-fluoropyridine (colorless liquid) and 2-vinylpyridine (colorless liquid). [6][7]
Boiling Point	~140-165 °C (at 760 mmHg)	Higher than 2-fluoropyridine (126 °C) due to increased molecular weight and van der Waals forces from the vinyl group.[6][8][9] Likely similar to or slightly lower than 2-vinylpyridine (159.5 °C).[10]
Density	~1.0-1.1 g/mL	2-Fluoropyridine has a density of ~1.1 g/cm ³ and 2-vinylpyridine has a density of ~0.975 g/mL.[6][7][9] The density is expected to be within this range.
Solubility	Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, THF, Ethyl Acetate). Limited solubility in water.	The pyridine nitrogen allows for some water solubility via hydrogen bonding, but the overall molecule is largely nonpolar. Vinyl fluoride itself has low water solubility.[11] 2-Fluoropyridine is reported as soluble in water.[8]
pKa (of conjugate acid)	~0.5 - 1.5	The pKa of the pyridinium ion of 2-fluoropyridine is significantly lowered to 0.44 due to the strong electron-withdrawing effect of fluorine. The vinyl group is weakly electron-donating or neutral in

its effect on pKa, so the value for 5-vinyl-2-fluoropyridine is expected to remain very low compared to pyridine (pKa ≈ 5.2) or 2-vinylpyridine (pKa ≈ 4.98).[\[10\]](#)

Spectroscopic and Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and structure of a chemical intermediate. The following sections detail the expected spectroscopic signatures for 5-vinyl-2-fluoropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

- ^1H NMR: The proton spectrum will be complex due to spin-spin coupling between the vinyl protons and the aromatic protons, as well as coupling to the ^{19}F nucleus.
 - Vinyl Protons (3H): Expect a characteristic set of signals in the 5.5-7.0 ppm range. The geminal, cis, and trans couplings will result in a complex multiplet, often referred to as an AMX or ABX system.
 - Aromatic Protons (3H): These will appear in the 7.0-8.5 ppm region. The proton at C6 (adjacent to nitrogen) will be the most downfield. All aromatic protons will exhibit coupling to each other and additional splitting from the fluorine atom (JHF), which is typically in the range of a few Hz. For comparison, the aromatic protons of 2-fluoropyridine appear between 6.9 and 8.3 ppm.[\[12\]](#)
- ^{13}C NMR:
 - Aromatic Carbons: Five signals are expected. The carbon bearing the fluorine (C2) will show a large one-bond coupling constant (^1JCF) of approximately 230-260 Hz and will be significantly downfield. Other ring carbons will show smaller 2-bond and 3-bond C-F couplings.

- Vinyl Carbons: Two signals are expected in the typical alkene region (~115-140 ppm).
- ^{19}F NMR: A single signal is expected, with its chemical shift being characteristic of a fluorine atom on a pyridine ring. This signal will show couplings to the adjacent aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by observing their characteristic vibrational frequencies.

- C-H Stretch (Aromatic & Vinyl): A sharp band or bands will appear just above 3000 cm^{-1} (typically $3050\text{-}3150\text{ cm}^{-1}$), which is characteristic of C-H bonds on sp^2 -hybridized carbons. [13][14]
- C-H Stretch (Alkane region, if impurities exist): Absence of strong signals in the $2850\text{-}3000\text{ cm}^{-1}$ region confirms the absence of saturated aliphatic impurities.
- C=C Stretch (Vinyl & Aromatic): Expect one or more medium-intensity bands in the $1640\text{-}1680\text{ cm}^{-1}$ region for the vinyl C=C stretch and in the $1400\text{-}1600\text{ cm}^{-1}$ region for the aromatic ring vibrations.[13]
- C-F Stretch: A strong, characteristic band is expected in the $1200\text{-}1250\text{ cm}^{-1}$ region, indicative of the C-F bond on the aromatic ring.
- C-H Bending (Out-of-Plane): Strong bands in the $900\text{-}1000\text{ cm}^{-1}$ region are characteristic of the out-of-plane C-H wags of the vinyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

- Electron Ionization (EI-MS): The molecular ion peak (M^+) should be observed at $\text{m/z} = 123$. The fragmentation pattern would likely involve the loss of small molecules like HCN or C_2H_2 (acetylene) from the parent structure.
- High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula.

The expected exact mass for C₇H₆FN is 123.0484.[5]

Reactivity, Stability, and Handling

- Reactivity: The molecule possesses two primary sites of reactivity.
 - 2-Position (C-F bond): The fluorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, activated by the electron-withdrawing pyridine nitrogen. This allows for the introduction of a wide range of nucleophiles (e.g., amines, alkoxides, thiols).
 - Vinyl Group: This functional group can undergo electrophilic addition, radical reactions, polymerization, and is a key participant in transition-metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki).
- Stability and Storage: Vinylpyridines are susceptible to polymerization, especially when exposed to heat, light, or acid.[15] Therefore, 5-vinyl-2-fluoropyridine should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). It is often supplied with a polymerization inhibitor, such as 4-tert-butylcatechol (TBC).

Experimental Protocols

The following are generalized, step-by-step protocols for the standard analytical characterization of 5-vinyl-2-fluoropyridine.

Protocol 1: Purity and Identity Verification by GC-MS

- Sample Preparation: Prepare a dilute solution of 5-vinyl-2-fluoropyridine (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
- GC Method:
 - Injector: 250 °C, Split mode (e.g., 50:1).
 - Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C.

- Carrier Gas: Helium at a constant flow of ~1 mL/min.
- MS Method:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 35-300.
- Analysis: The resulting chromatogram will indicate the purity of the sample by integrating the peak areas. The mass spectrum of the main peak should be compared against the expected molecular ion (m/z 123) and fragmentation pattern.

Protocol 2: Structural Confirmation by ^1H NMR Spectroscopy

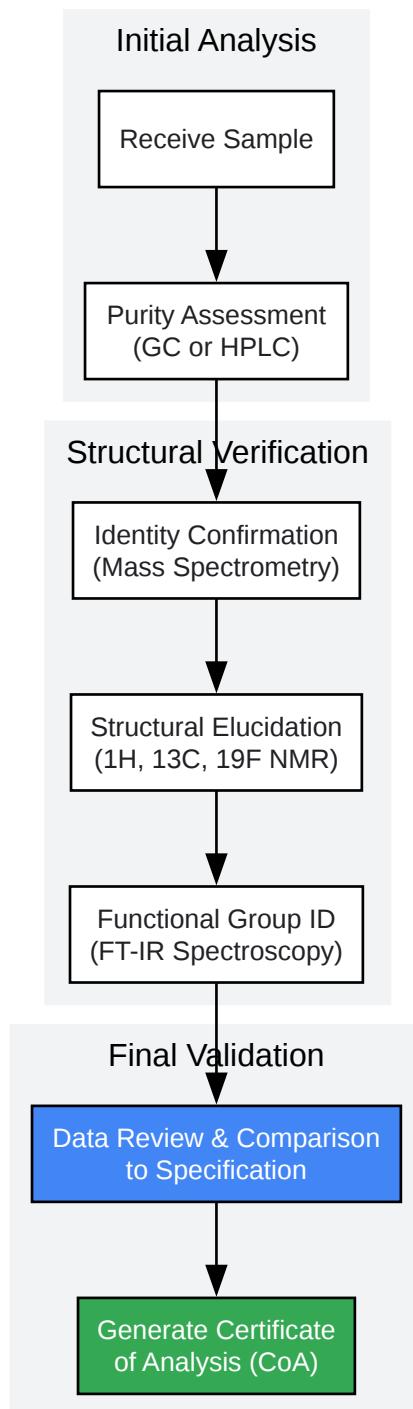
- Sample Preparation: Dissolve 5-10 mg of 5-vinyl-2-fluoropyridine in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrument Setup: Use a spectrometer operating at 400 MHz or higher for better signal dispersion.
- Data Acquisition: Acquire a standard proton spectrum with 8 to 16 scans.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
- Interpretation: Integrate the signals to confirm the proton count for each region (vinyl vs. aromatic). Analyze the chemical shifts and coupling patterns (multiplicity and J-values) to confirm the substitution pattern and connectivity of the molecule.

Visualizations

Workflow for Physicochemical Characterization

This diagram outlines a logical workflow for the quality control and characterization of a new batch of 5-vinyl-2-fluoropyridine.

Figure 1: Analytical Workflow for 5-Vinyl-2-Fluoropyridine QC

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Caption: A standard workflow for quality control analysis.

Key Reactive Sites of 5-Vinyl-2-Fluoropyridine

This diagram highlights the two primary functional groups and their inherent reactivity, which is central to the utility of this molecule as a building block.

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